AB-680: A Technical Overview of its Discovery and Synthesis
AB-680: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3] CD73 is a critical enzyme in the adenosine signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[1][3] In the tumor microenvironment (TME), high concentrations of adenosine suppress the activity of immune cells, such as T cells and NK cells, allowing cancer cells to evade immune destruction.[1][3][4] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[4] This document provides a detailed technical guide on the discovery, mechanism of action, and synthesis of AB-680.
Discovery and Mechanism of Action
The discovery of AB-680 was the result of extensive structure-activity relationship (SAR) studies and structure-based drug design aimed at identifying a potent and selective inhibitor of CD73.[1][2] AB-680 is a reversible and competitive inhibitor of human CD73 with a reported inhibition constant (Ki) of 5 pM.[1][2][5]
The primary mechanism of action of AB-680 is the inhibition of the enzymatic activity of CD73.[4] This leads to a reduction in the concentration of adenosine in the TME, which in turn alleviates the suppression of immune cells.[4] Preclinical studies have demonstrated that AB-680 can restore T-cell proliferation and cytokine secretion in the presence of AMP.[4]
Signaling Pathway of Adenosine Production and Inhibition by AB-680
Caption: Adenosine production pathway and the inhibitory action of AB-680.
Quantitative Data
The following tables summarize the key quantitative data for AB-680 from various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki (hCD73) | 5 pM | Recombinant human CD73 | [1][2][5] |
| IC50 (hCD73) | 0.043 nM | CHO cells expressing human CD73 | |
| IC50 (hCD8+ T cells) | 0.008 nM | Isolated human CD8+ T cells | |
| IC50 (mCD8+ T cells) | 0.66 nM | Isolated mouse CD8+ T cells | |
| IC50 (hPBMCs) | 0.011 nM | Isolated human PBMCs | |
| Selectivity | >10,000-fold vs. NTPDase 1, 2, 3, and 8 |
Table 1: In Vitro Potency and Selectivity of AB-680
| Species | Dosing | Key Findings | Reference |
| Mouse | 10 mg/kg | Reduced tumor volume in a B16/F10 melanoma model, alone and in combination with anti-PD-1. | |
| Human | 0.1 mg to 25 mg (Phase 1) | Well tolerated with a pharmacokinetic profile suitable for biweekly intravenous administration. | [1][6] |
Table 2: In Vivo Efficacy and Clinical Data for AB-680
Synthesis Process
While a detailed, step-by-step synthesis protocol for the final AB-680 molecule is proprietary, the general synthetic strategy involves the preparation of a key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, followed by coupling with a modified ribose moiety and subsequent phosphorylation steps.
Synthesis of the Azaindazole Core (4,6-dichloro-1H-pyrazolo[3,4-b]pyridine)
A scalable synthesis for the azaindazole core has been reported. The process involves four main synthetic operations with three isolations. Key steps include a PMB-protected pyrazole formation, a telescoped two-step cyclization and aromatization sequence, and a one-pot PMB deprotection and chlorination to yield the final core structure. This process has been successfully scaled up to produce over 200g of the material with high purity (97.6% by HPLC).
General Synthesis Workflow
Caption: General synthetic workflow for AB-680.
Experimental Protocols
CD73 Inhibition Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is measured colorimetrically using a malachite green reagent.
Materials:
-
Recombinant human CD73
-
Adenosine 5'-monophosphate (AMP)
-
AB-680 or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of AB-680 in the assay buffer.
-
Add a fixed concentration of recombinant human CD73 to each well of a 96-well plate.
-
Add the serially diluted AB-680 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-640 nm using a plate reader.
-
Calculate the percent inhibition of CD73 activity for each concentration of AB-680 and determine the IC50 value.
T-Cell Proliferation Assay
This assay measures the ability of T cells to proliferate upon stimulation, and the reversal of AMP-induced suppression by AB-680.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Adenosine 5'-monophosphate (AMP)
-
AB-680
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Culture medium
-
96-well culture plate
-
Flow cytometer or scintillation counter
Procedure:
-
Label isolated T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled T cells in a 96-well plate.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads) to the wells.
-
Add AMP to the appropriate wells to induce immune suppression.
-
Add serial dilutions of AB-680 to the wells containing AMP.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Quantify the reversal of AMP-induced suppression of T-cell proliferation by AB-680.
Cytokine Secretion Assay
This assay measures the production of cytokines, such as IFN-γ and granzyme B, by activated T cells.
Materials:
-
Isolated human T cells
-
Anti-CD3/CD28 antibodies or beads
-
Adenosine 5'-monophosphate (AMP)
-
AB-680
-
ELISA or CBA (Cytometric Bead Array) kits for IFN-γ and granzyme B
-
Culture medium
-
96-well culture plate
-
Plate reader or flow cytometer
Procedure:
-
Plate isolated T cells in a 96-well plate.
-
Add T-cell stimulation reagents to the wells.
-
Add AMP to the appropriate wells.
-
Add serial dilutions of AB-680 to the wells containing AMP.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Collect the culture supernatants.
-
Measure the concentration of IFN-γ and granzyme B in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
-
Quantify the restoration of cytokine secretion by AB-680 in the presence of AMP.
Experimental Workflow for In Vitro Immunological Assays
Caption: Workflow for in vitro immunological evaluation of AB-680.
References
- 1. patents.justia.com [patents.justia.com]
- 2. ulab360.com [ulab360.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
